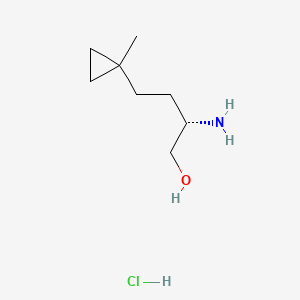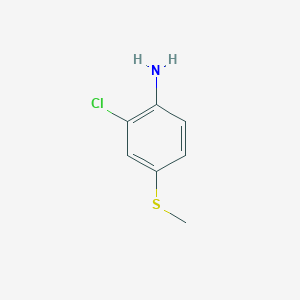
1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C21H20BF4PS2 It is known for its unique structure, which includes a phosphonium ion bonded to a 1,3-dithiolan-2-yl group and three phenyl groups, with a tetrafluoroborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) typically involves the reaction of triphenylphosphine with 1,3-dithiolane in the presence of a suitable acid, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism by which Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiolan ring can form stable complexes with metal ions, while the phenyl groups provide hydrophobic interactions. These properties enable the compound to participate in a range of chemical and biological processes, including catalysis and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
1,3-Dithiolane: A sulfur-containing heterocycle used in the protection of carbonyl compounds.
Tetrafluoroborate Salts: Commonly used as counterions in various chemical reactions.
Uniqueness
Phosphonium, 1,3-dithiolan-2-yltriphenyl-, tetrafluoroborate(1-) is unique due to its combination of a phosphonium ion with a dithiolan ring and phenyl groups. This structure imparts distinct reactivity and stability, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C21H20BF4PS2 |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
1,3-dithiolan-2-yl(triphenyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20PS2.BF4/c1-4-10-18(11-5-1)22(21-23-16-17-24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1 |
InChI-Schlüssel |
KAVXNCJAJNJTFY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CSC(S1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)

![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)





![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)



